molecular formula C18H14BrFN4O3 B451011 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No.: B451011
M. Wt: 433.2g/mol
InChI Key: YMVCKOCTUIVISU-UHFFFAOYSA-N
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Description

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, a benzamide moiety, and a fluoro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination and nitration to introduce the bromo and nitro groups.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through a coupling reaction between the pyrazole derivative and 3-fluoro-4-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly: The final compound is obtained by linking the pyrazole and benzamide intermediates through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The fluoro group in the benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrazoles: Nucleophilic substitution of the bromo group yields various substituted pyrazoles.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on various biological pathways, potentially leading to the development of new pharmaceuticals.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and bromo groups suggests potential for redox reactions, while the benzamide moiety may facilitate binding to protein targets. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-nitro-1H-pyrazole
  • N-(3-fluoro-4-methylphenyl)benzamide
  • 3,4-dinitro-1H-pyrazole

Uniqueness

The uniqueness of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, bromo, fluoro) and electron-donating (methyl) groups allows for a wide range of chemical modifications and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H14BrFN4O3

Molecular Weight

433.2g/mol

IUPAC Name

4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide

InChI

InChI=1S/C18H14BrFN4O3/c1-11-2-7-14(8-16(11)20)21-18(25)13-5-3-12(4-6-13)9-23-10-15(19)17(22-23)24(26)27/h2-8,10H,9H2,1H3,(H,21,25)

InChI Key

YMVCKOCTUIVISU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br)F

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br)F

Origin of Product

United States

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